molecular formula C11H11N7O2S B2464268 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251575-74-2

5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2464268
CAS No.: 1251575-74-2
M. Wt: 305.32
InChI Key: ZDKULCXZOOXBMM-UHFFFAOYSA-N
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Description

5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates three privileged pharmacophores—a 1,2,3-triazole, a thiazole, and a 1,2,4-oxadiazole—creating a multifunctional scaffold with significant potential. The 1,2,3-triazole core can act as a robust linker and is known for its participation in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets . The thiazole moiety is a versatile heterocycle frequently found in molecules with a broad spectrum of biological activities. Its presence in pharmaceuticals is well-documented, with roles in agrochemicals, insecticides, and various therapeutic agents . Furthermore, the 1,2,4-oxadiazole ring is a stable, aromatic heterocycle valued in drug design for its ability to act as a bioisostere for ester and amide functional groups, often contributing to improved metabolic stability and pharmacological profiles . The specific molecular architecture of this compound, where the triazole is functionalized with a thiazole and linked via a carboxamide bridge to a methyl-oxadiazole, suggests it is a prime candidate for investigating enzyme inhibition, receptor modulation, and other biochemical pathways. Researchers can leverage this complex molecule as a key intermediate to develop novel chemical entities or as a probe to study structure-activity relationships in the design of potential therapeutics. This product is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2S/c1-6-9(15-17-18(6)11-12-3-4-21-11)10(19)13-5-8-14-7(2)16-20-8/h3-4H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKULCXZOOXBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule that incorporates multiple pharmacologically active moieties. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A triazole ring, known for its diverse biological activities.
  • A thiazole moiety, which has been associated with anticancer effects.
  • An oxadiazole group that enhances the compound's antimicrobial properties.

Molecular Formula: C₁₁H₁₃N₅O₂S
Molecular Weight: 273.33 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various pathogens. The 1,2,4-oxadiazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. For instance, studies have demonstrated that compounds containing oxadiazole rings effectively inhibit the growth of Mycobacterium tuberculosis, as well as various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The thiazole component of the compound contributes to its anticancer potential. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. Notably, compounds similar to the one have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The presence of the triazole moiety has been linked to anti-inflammatory activities. Research suggests that such compounds can modulate inflammatory pathways and reduce cytokine production. This property is particularly relevant in the context of chronic inflammatory diseases and cancer .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation: It can alter signaling pathways related to inflammation and apoptosis.
  • DNA Interaction: Some derivatives can intercalate into DNA or bind to nucleic acids, disrupting replication and transcription processes.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Dhumal et al. (2016) reported that a combination of oxadiazole and thiazole derivatives showed strong antitubercular activity against both active and dormant states of Mycobacterium bovis BCG .
CompoundActivityReference
5-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylAntimicrobialDhumal et al. (2016)
3-Methyl-thiazole derivativeAnticancerMDPI (2022)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyrazole-based carboxamides (e.g., compounds 3a–3p in ) replace the triazole core with a pyrazole ring. For instance, 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives exhibit:

  • Substituent diversity: Chloro, cyano, and aryl groups at specific positions.
  • Physical properties : Melting points range from 123–183°C, with yields of 62–71% .
    In contrast, the triazole-oxadiazole-thiazole scaffold in the target compound may enhance π-π stacking or hydrogen-bonding interactions due to increased aromaticity and nitrogen density.

Isoxazole-based analogs (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide in ) feature an isoxazole ring instead of triazole. Isoxazoles are less electron-deficient than oxadiazoles, which could alter reactivity or binding modes.

Functional Group and Linker Comparisons

  • Carboxamide vs. Carbamate/Ureido : Compounds in –5 incorporate thiazolylmethyl carbamates or ureido groups (e.g., hydroperoxypropan-2-yl substituents). These functional groups may confer differing metabolic stability or solubility compared to the carboxamide linkage in the target compound.
  • Oxadiazole vs.

Physicochemical and Spectroscopic Properties

  • NMR Trends: Pyrazole carboxamides in show aromatic proton signals between δ 7.21–8.12 ppm, influenced by electron-withdrawing substituents (e.g., chloro, cyano). The target compound’s thiazole and triazole protons may resonate in similar regions, but oxadiazole protons (if present) would likely appear upfield due to reduced electron density.
  • Mass Spectrometry: Pyrazole derivatives in exhibit [M+H]+ peaks at 403–437 m/z.

Implications for Research and Development

  • Drug Design : The oxadiazole-triazole-thiazole scaffold may serve as a pharmacophore for targeting enzymes or receptors requiring nitrogen-rich binding pockets.
  • Synthesis Optimization : Adopting coupling strategies from (e.g., EDCI/HOBt) could streamline synthesis, though steric hindrance from the oxadiazole group may necessitate modified conditions.
  • Crystallography : Tools like SHELX or WinGX could resolve its crystal structure, aiding in structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Answer : The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via condensation of thiourea with α-haloketones under acidic/basic conditions .
  • Step 2 : Introduction of the oxadiazole moiety through cyclization reactions using precursors like hydrazides or nitriles, often requiring controlled pH and temperature .
  • Step 3 : Coupling the triazole-carboxamide core with the oxadiazole-methyl group via alkylation or nucleophilic substitution .
  • Key Considerations : Reaction conditions (e.g., solvent choice, temperature) significantly impact yield. For example, acetonitrile is preferred for cyclization steps due to its polarity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the oxadiazole methyl group appears as a singlet near δ 2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Chromatography : TLC or HPLC monitors reaction progress and purity (>95% purity is typical for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-triazole coupling step?

  • Answer : Key variables include:

  • Catalyst Selection : Use of K₂CO₃ or triethylamine as bases improves nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Temperature Control : Mild heating (60–80°C) balances reaction rate and side-product formation .
  • Example : In analogous triazole syntheses, yields increased from 45% to 78% by switching from DCM to DMF .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Answer : Contradictions may arise from:

  • Cell-Specific Metabolism : Test metabolic stability in different cell lysates (e.g., liver microsomes) to identify degradation pathways .
  • Target Selectivity : Perform kinase profiling or receptor-binding assays to assess off-target effects .
  • Structural Modifications : Introduce substituents (e.g., halogens on the thiazole ring) to enhance selectivity. For example, fluorophenyl analogs showed improved activity against breast cancer cells .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Answer : Use molecular docking and MD simulations :

  • Docking Software (e.g., AutoDock Vina) : Predict binding modes to targets like kinases or GPCRs. The oxadiazole and triazole moieties often engage in hydrogen bonding with catalytic residues .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known inhibitors (e.g., ATP-binding pockets) .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Notes

  • Spectral Contradictions : If NMR signals overlap (e.g., triazole vs. oxadiazole protons), use 2D NMR (COSY, HSQC) for resolution .
  • Stability Testing : Assess compound stability in PBS (pH 7.4) and DMSO over 72 hours to ensure bioassay reliability .

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